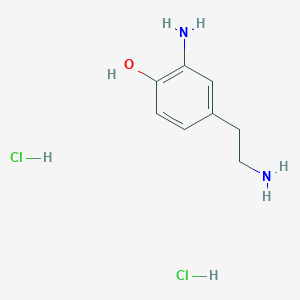
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide, also known as LFM-A13, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of effects on cells, including the inhibition of cell growth, induction of apoptosis, and modulation of immune responses.
科学研究应用
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects in a variety of cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the modulation of cytokine production.
作用机制
The exact mechanism of action of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide is not fully understood. However, it is known to inhibit the activity of several enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and SIRT2. GAPDH is involved in glycolysis and is overexpressed in many types of cancer cells. SIRT2 is a member of the sirtuin family of proteins, which are involved in a variety of cellular processes, including DNA repair and metabolism.
Biochemical and Physiological Effects:
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to modulate immune responses, including the inhibition of T-cell activation and the modulation of cytokine production.
实验室实验的优点和局限性
One advantage of using 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide in lab experiments is its specificity for certain enzymes, such as GAPDH and SIRT2. This allows researchers to study the effects of inhibiting these enzymes on cellular processes. However, one limitation of using 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines at high concentrations.
未来方向
There are several possible future directions for research on 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of GAPDH and SIRT2. Additionally, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide has been shown to have potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. Further research is needed to determine the efficacy and safety of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide in animal models and clinical trials. Finally, the immunomodulatory effects of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide could be further studied to determine its potential as an immunosuppressive agent for the treatment of autoimmune diseases.
合成方法
The synthesis of 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide involves several steps, starting with the reaction of 6-fluoroindole with ethyl 2-bromoacetate to form the corresponding ester. The ester is then converted to the amide using sodium hydroxide and acetic anhydride. The resulting amide is then reacted with cyanogen bromide and hydroxylamine to form the final product, 2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide.
属性
IUPAC Name |
2-acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-9(23)20-15(16(24)21-12(6-18)8-22)4-10-7-19-14-5-11(17)2-3-13(10)14/h2-3,5,7,12,15,19,22H,4,8H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWXQTXDOWXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)NC(CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-N-(1-cyano-2-hydroxyethyl)-3-(6-fluoro-1H-indol-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2797804.png)
![2-[[5-(4-Chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2797806.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2797809.png)
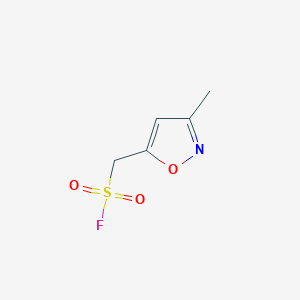
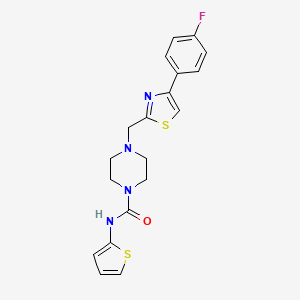
![N-(4-fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2797813.png)
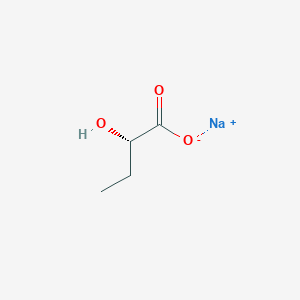
![(4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2797815.png)

![N-[(5-Oxo-7,8-dihydro-6H-quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2797821.png)
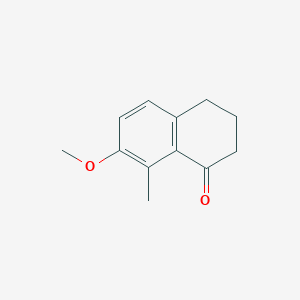
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2797823.png)
